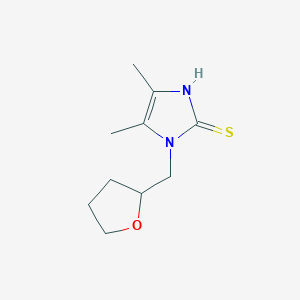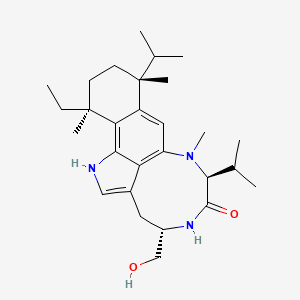
Dihydroteleocidin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroteleocidin B is a natural product found in Kitasatospora mediocidica with data available.
Aplicaciones Científicas De Investigación
Anticarcinogenic Potential
Dihydroteleocidin B, a component structurally similar to penta-O-galloyl-beta-D-glucose (5GG) and (-)-epigallocatechin gallate (EGCG), has been studied for its potential anticarcinogenic effects. Research indicates that compounds like 5GG, which is structurally akin to Dihydroteleocidin B, can inhibit tumor promotion in two-stage carcinogenesis experiments on mouse skin. The study emphasizes the practicality of these compounds, which are present in daily consumables like green tea, as non-toxic, everyday cancer chemopreventive agents (Fujiki et al., 1992).
Inhibition of Microbial Growth
Studies also showcase the broader implications of structurally similar compounds in inhibiting microbial growth. For instance, compounds structurally related to Dihydroteleocidin B have been evaluated for their diagnostic implications in identifying infections like Clostridium difficile-infection (CDI). Such research aims to enhance the effectiveness of diagnosing CDI, thereby indirectly contributing to better management and treatment strategies for infections (Crobach et al., 2009).
Potential in Pharmacology
The structurally related compounds also demonstrate diverse pharmacological activities, hinting at the potential application spectrum of Dihydroteleocidin B. For instance, anthocyanins, with similar structural properties, are linked with various health benefits including antioxidant activities, improving mitochondrial function, and anti-inflammatory effects. These activities indicate the potential of such compounds in treating a range of chronic diseases, which can be an area of exploration for Dihydroteleocidin B as well (Yan et al., 2022).
Propiedades
Número CAS |
7491-76-1 |
|---|---|
Nombre del producto |
Dihydroteleocidin B |
Fórmula molecular |
C28H43N3O2 |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
(6S,9S,14R,17S)-17-ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C28H43N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h13-14,16-17,19,25,29,32H,9-12,15H2,1-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1 |
Clave InChI |
XKTDYBXPTGGZRX-YGHSORLUSA-N |
SMILES isomérico |
CC[C@]1(CC[C@](C2=CC3=C4C(=CNC4=C21)C[C@H](NC(=O)[C@@H](N3C)C(C)C)CO)(C)C(C)C)C |
SMILES |
CCC1(CCC(C2=CC3=C4C(=CNC4=C21)CC(NC(=O)C(N3C)C(C)C)CO)(C)C(C)C)C |
SMILES canónico |
CCC1(CCC(C2=CC3=C4C(=CNC4=C21)CC(NC(=O)C(N3C)C(C)C)CO)(C)C(C)C)C |
Otros números CAS |
7491-76-1 |
Sinónimos |
dihydroteleocidin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



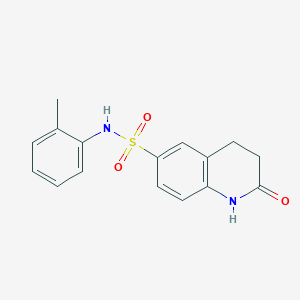
![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)
![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B1229995.png)
![1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1229996.png)
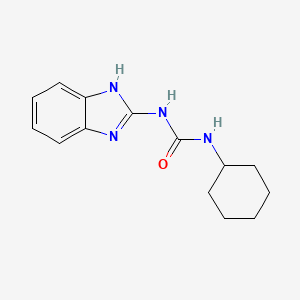
![4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1229999.png)
![2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1230002.png)
![4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1230003.png)
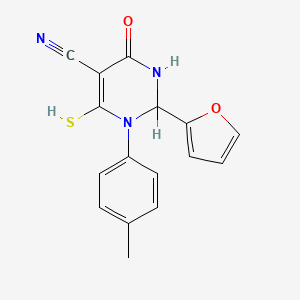
![5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene](/img/structure/B1230006.png)
![4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester](/img/structure/B1230008.png)
